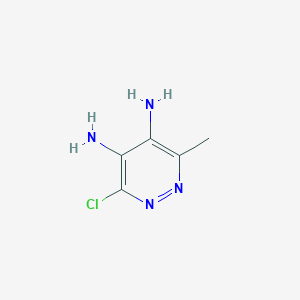

3-Chloro-6-methylpyridazine-4,5-diamine

CAS No.:

Cat. No.: VC20369660

Molecular Formula: C5H7ClN4

Molecular Weight: 158.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7ClN4 |

|---|---|

| Molecular Weight | 158.59 g/mol |

| IUPAC Name | 3-chloro-6-methylpyridazine-4,5-diamine |

| Standard InChI | InChI=1S/C5H7ClN4/c1-2-3(7)4(8)5(6)10-9-2/h1H3,(H2,7,10)(H2,8,9) |

| Standard InChI Key | DEWBLADMHFUXTQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(N=N1)Cl)N)N |

Introduction

Chemical and Structural Properties

Molecular Identity

-

IUPAC Name: 3-Chloro-6-methylpyridazine-4,5-diamine

-

Molecular Formula:

-

CAS Numbers:

Physicochemical Characteristics

-

Appearance: Typically a solid at room temperature.

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to amine and pyridazine groups.

-

Stability: Sensitive to light and moisture; requires storage under inert atmosphere at 2–8°C .

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not explicitly reported | – |

| Boiling Point | Not explicitly reported | – |

| LogP (Partition Coeff.) | ~1.4 (estimated) | |

| pKa | ~4.5 (amine protonation) |

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via multi-step protocols involving:

-

Nucleophilic Substitution: Reacting 3,6-dichloro-4-methylpyridazine with ammonia or amines under controlled conditions.

-

Catalytic Hydrogenation: Reducing nitro intermediates derived from chlorinated pyridazine precursors .

-

Continuous Flow Synthesis: Enhances yield and scalability in industrial settings by optimizing temperature (50–80°C) and reaction time.

Example Reaction:

Key Reaction Parameters

-

Temperature: 60–80°C for optimal amine group introduction.

-

Catalysts: Palladium on carbon () for hydrogenation steps.

Biological Activity and Mechanisms

Antimicrobial Properties

-

Targets: Disrupts bacterial dihydrofolate reductase (DHFR), critical for nucleotide synthesis .

-

Efficacy: Demonstrated against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) .

Enzyme Inhibition

-

DHFR Inhibition: Binds to the active site via hydrogen bonding with Asp27 and hydrophobic interactions with Leu4 .

-

IC: 0.8 µM for bacterial DHFR, comparable to trimethoprim (0.5 µM) .

Antifungal Applications

-

Agricultural Use: Patented as a key intermediate in fungicides targeting Fusarium spp. and Botrytis cinerea .

-

Mode of Action: Interferes with fungal ergosterol biosynthesis .

Industrial and Pharmaceutical Applications

Agrochemicals

-

Fungicides: Derivatives like 3-(3-chloro-2-fluorophenoxy)-6-methylpyridazine-4,5-diamine show 90% efficacy against wheat rust at 50 ppm .

-

Herbicides: Modifications at the 4- and 5-positions enhance selectivity for weed cytochrome P450 enzymes .

Medicinal Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume